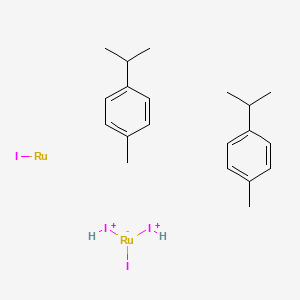
Diiodo(p-cymene)ruthenium(II)dimmer
Descripción general
Descripción
Diiodo(p-cymene)ruthenium(II) dimer, also known as Di-μ-iodo(p-cymene)iodoruthenium(II), is an organometallic compound with the empirical formula C20H28I4Ru2 . It has a molecular weight of 978.19 . This compound is used as a catalyst in various reactions, including ruthenium-catalyzed hydrogenation, the preparation of Walphos-type ferrocenyl-aryl diphosphine ligands, ruthenium-catalyzed synthesis reactions, and the enantioselective hydrogenation of ketones and olefins .
Chemical Reactions Analysis
Diiodo(p-cymene)ruthenium(II) dimer can be applied as a catalyst for many reactions such as ruthenium-catalyzed hydrogenation, preparation of Walphos-type ferrocenyl-aryl diphosphine ligands, ruthenium-catalyzed synthesis reactions, and enantioselective hydrogenation of ketones and olefins .Physical And Chemical Properties Analysis
Diiodo(p-cymene)ruthenium(II) dimer is a red-colored, diamagnetic solid . It has a melting point of 234-236 °C . The compound has an empirical formula of C20H28I4Ru2 and a molecular weight of 978.19 .Aplicaciones Científicas De Investigación
Catalytic Activity in Transfer Hydrogenation
Diiodo(p-cymene)ruthenium(II) has been researched for its role in catalytic processes, such as transfer hydrogenation. A study by Miecznikowski et al. (2018) synthesized a ruthenium (II) N-heterocyclic carbene complex, including diiodo(1,3-dimethylbenzimidazole-2-ylidene)(p-cymene)ruthenium(II), to investigate its performance in the catalytic cycle of a transfer hydrogenation reaction. The complex showed a 94% conversion of substrate to product, but also experienced significant deactivation during the catalytic reaction, offering insights into the challenges of using such complexes in catalysis (Miecznikowski et al., 2018).
Potential Anticancer Properties
Research by Lenis-Rojas et al. (2018) evaluated the cytotoxic activity of ruthenium(II) compounds, including diiodo(p-cymene)ruthenium(II) derivatives, against human tumor cells. They found these compounds to be viable anticancer agents, with significant cytotoxic effects on cancer cells but no toxicity in normal human primary fibroblasts (Lenis-Rojas et al., 2018).
Mecanismo De Acción
Target of Action
Diiodo(p-cymene)ruthenium(II)dimmer, also known as iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of chemical bonds, thereby enabling the conversion of reactants to products . This is achieved through the unique electronic and steric properties of the ruthenium center in the compound, which allows it to interact with a variety of substrates.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific reactions it catalyzes. For instance, it can be involved in ruthenium-catalyzed hydrogenation, preparation of Walphos-type ferrocenyl-aryl diphosphine ligands, ruthenium-catalyzed synthesis reactions, and enantioselective hydrogenation of ketones and olefins . The downstream effects of these reactions can vary widely, depending on the specific substrates and products involved.
Pharmacokinetics
It is known to be insoluble in water , which may impact its bioavailability and distribution if it were to be used in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are the successful catalysis of the reactions it is involved in . This results in the efficient transformation of reactants into desired products, which can have various implications depending on the specific reaction.
Análisis Bioquímico
Biochemical Properties
Diiodo(p-cymene)ruthenium(II)dimer plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions. For instance, it is known to catalyze hydrogenation reactions and the synthesis of Walphos-type ferrocenyl-aryl diphosphine ligands . The nature of these interactions often involves the coordination of the ruthenium center with the active sites of enzymes, leading to enhanced catalytic activity.
Cellular Effects
Diiodo(p-cymene)ruthenium(II)dimer has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Diiodo(p-cymene)ruthenium(II)dimer can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been reported to inhibit the proliferation of certain cell lines, thereby demonstrating its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of Diiodo(p-cymene)ruthenium(II)dimer involves its interaction with biomolecules at the molecular level. It binds to DNA and proteins, leading to enzyme inhibition or activation. For example, Diiodo(p-cymene)ruthenium(II)dimer can inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diiodo(p-cymene)ruthenium(II)dimer have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to Diiodo(p-cymene)ruthenium(II)dimer can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14.4HI.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;+1;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDWKJLYOICNJB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru]I.[Ru-]([IH+])([IH+])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30I4Ru2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745829 | |
| Record name | iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
980.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90614-07-6 | |
| Record name | iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-iodo-(p-cymene)-ruthenium(II)-dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


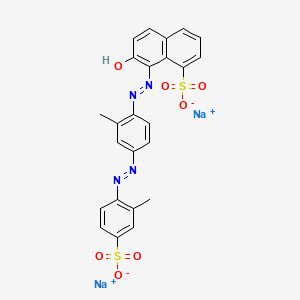
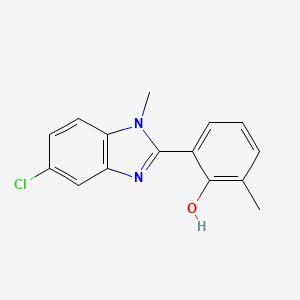
![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)
![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)
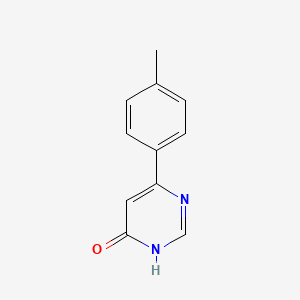
![3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)
![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)

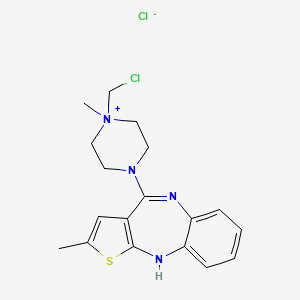
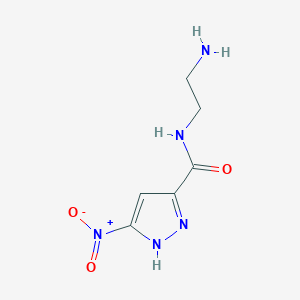
![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)
![Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt](/img/structure/B1436740.png)
